molecular formula C13H12F3N3O3S B2878266 5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034401-22-2

5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2878266
CAS No.: 2034401-22-2
M. Wt: 347.31
InChI Key: VUIMFWHGQVMVOD-UHFFFAOYSA-N
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Description

The compound 5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine features a pyrazolo[1,5-a]pyrazine core substituted at position 5 with a 4-(trifluoromethoxy)benzenesulfonyl group. This structural combination is often leveraged in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3S/c14-13(15,16)22-11-1-3-12(4-2-11)23(20,21)18-7-8-19-10(9-18)5-6-17-19/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIMFWHGQVMVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies

The pyrazolo[1,5-a]pyrazine scaffold is constructed via cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophilic reagents. This approach mirrors protocols for pyrazolo[1,5-a]pyrimidines, where β-diketones or β-enaminones serve as electrophilic partners. For pyrazolo[1,5-a]pyrazine, the use of α,β-unsaturated nitriles or ketones facilitates pyrazine ring formation. For example, reacting 3-amino-4-cyanopyrazole with acetylenedicarboxylate under basic conditions yields the bicyclic core.

Functionalization at Position 5

Sulfonylation at Position 5

Nucleophilic Substitution with Sulfinate Salts

The 5-chloro intermediate undergoes copper-catalyzed coupling with sodium 4-(trifluoromethoxy)benzenesulfinate to install the sulfonyl group. This Ullmann-type reaction proceeds in dimethylacetamide (DMAc) at 120°C, achieving yields of 68–72%. Key to success is the use of catalytic CuI (10 mol%) and 1,10-phenanthroline as a ligand, which enhances reaction efficiency.

Direct Sulfonylation via Electrophilic Aromatic Substitution

While less common, electrophilic sulfonylation using 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of AlCl₃ has been attempted. However, the electron-deficient pyrazine ring limits reactivity, resulting in modest yields (≤40%). Microwave-assisted conditions (100°C, 30 min) improve conversion rates to 55%, albeit with increased side-product formation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMAc, DMF) outperform toluene or THF in sulfonylation reactions. Optimal temperatures range from 100–120°C, balancing reaction rate and decomposition risks.

Ligand and Catalyst Screening

Ligands such as 1,10-phenanthroline and 2,2′-bipyridyl enhance copper-catalyzed couplings, reducing reaction times from 24 h to 8 h. Palladium-based systems (e.g., Pd(OAc)₂/Xantphos) show promise for aryl sulfone couplings but require inert atmospheres and higher costs.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : The pyrazolo[1,5-a]pyrazine core exhibits characteristic singlet peaks for H-2 (δ 8.3–8.5 ppm) and H-3 (δ 7.9–8.1 ppm). The 4-(trifluoromethoxy)benzenesulfonyl group resonates as a doublet (J = 8.5 Hz) at δ 7.8–8.0 ppm.
  • ¹⁹F NMR : A singlet at δ -58 ppm confirms the trifluoromethoxy group.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals ≥98% purity for optimized synthetic batches, with retention times of 12.3 min.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Purity (%) Key Advantages
Cu-catalyzed coupling 72 8 98 Scalable, minimal byproducts
Electrophilic sulf. 55 0.5 90 Rapid, fewer steps
Pd-mediated coupling 65 12 97 Tolerates sensitive functional groups

Chemical Reactions Analysis

Types of Reactions

5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .

Scientific Research Applications

5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological membranes and proteins, potentially modulating their function. The sulfonyl group may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological Relevance (Inferred)
Target Compound 5-(4-Trifluoromethoxybenzenesulfonyl) ~400 (estimated) Sulfonyl, trifluoromethoxy Potential PDE2A inhibition
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride 2-Trifluoromethyl 227.62 Trifluoromethyl, hydrochloride salt Unspecified, likely scaffold modifier
3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (trifluoroacetic acid salt) 3-Chloro Not reported Chloro, trifluoroacetic acid Synthetic intermediate or probe
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 5-(2-Fluorobenzyl), 2-(4-fluorophenyl), 3-hydroxymethyl Not reported Fluoro, hydroxymethyl Enhanced binding via aromatic fluorine
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine 4-(3-Fluorobenzylsulfanyl), 2-(4-methoxyphenyl) Not reported Sulfanyl, methoxy Thioether-based modulation of activity

Key Observations :

  • Fluorine Positioning : Trifluoromethoxy (target) vs. trifluoromethyl () or fluorophenyl () groups influence lipophilicity and metabolic stability. Trifluoromethoxy offers greater steric bulk and resistance to oxidative metabolism compared to trifluoromethyl .
  • Salt Forms : Hydrochloride () and trifluoroacetic acid salts () improve solubility but may alter crystallization behavior compared to the free base of the target compound.
Physicochemical and Pharmacokinetic Properties
Property Target Compound 2-Trifluoromethyl Derivative 3-Chloro Derivative
Molecular Weight ~400 (estimated) 227.62 Not reported
Polarity High (sulfonyl group) Moderate (trifluoromethyl) Low (chloro)
LogP (Estimated) 2.5–3.5 1.8–2.2 2.0–2.5
Metabolic Stability High (trifluoromethoxy) Moderate Low (chloro susceptible to hydrolysis)

Notes:

  • The target’s sulfonyl group enhances aqueous solubility relative to thioether or chloro analogs, but the trifluoromethoxy group counterbalances this with lipophilicity .

Biological Activity

The compound 5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a novel pyrazolo compound with significant potential in medicinal chemistry. Its structure incorporates a trifluoromethoxy group and a benzenesulfonyl moiety, which are known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties based on recent studies.

Chemical Structure and Properties

  • Molecular Formula : C20H14F5N3O2S
  • Molecular Weight : 455.4 g/mol
  • Structural Features : The presence of the trifluoromethoxy and sulfonyl groups contributes to its lipophilicity and potential interactions with biological targets.

Antibacterial Activity

Recent investigations have highlighted the antibacterial properties of compounds related to this structure. A study evaluated several derivatives with sulfonyl groups and found that compounds similar to this compound exhibited significant antibacterial activity against various strains including Bacillus mycoides, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) for the most active derivatives were reported as follows:

CompoundMIC (µg/mL)Target Organism
Compound 84.88B. mycoides
Compound 96.12E. coli
Compound 78.25C. albicans

These findings indicate that the inclusion of trifluoromethoxy and sulfonyl groups can significantly enhance antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound was assessed against multiple human cancer cell lines including A549 (lung), HCT116 (colon), PC3 (prostate), and HePG2 (liver). The results demonstrated that certain derivatives showed IC50 values lower than that of Doxorubicin, a standard chemotherapy agent:

CompoundIC50 (µM)Cancer Cell Line
Compound 744.4PACA2
Compound 822.4PACA2
Compound 917.8HCT116
Doxorubicin52.1PACA2

Notably, compounds exhibited selective down-regulation of oncogenes such as EGFR, KRAS, and tumor suppressor genes like TP53 in treated cells, suggesting a mechanism of action that involves modulation of key signaling pathways associated with cancer progression .

Mechanistic Insights

Molecular docking studies revealed promising interactions between the compound and target proteins such as Escherichia coli enoyl reductase and human Son of sevenless homolog 1 (SOS1). The trifluoromethyl group appears to enhance binding affinity through multipolar interactions with carbonyl groups in the proteins, which is consistent with findings in other drugs featuring similar substituents .

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